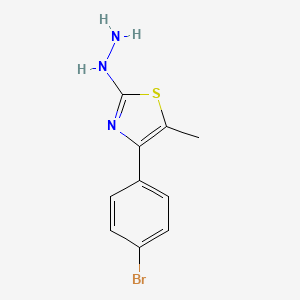

4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Bromophenyl)-2-hydrazinyl-5-methylthiazole (4-BP2HZMT) is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of science and technology. This compound has been found to possess unique properties that make it an attractive candidate for use in various scientific and technological processes. The synthesis method of 4-BP2HZMT has been studied and optimized, and its mechanism of action and biochemical and physiological effects have been studied in detail. Additionally, the advantages and limitations of using 4-BP2HZMT in laboratory experiments have been identified, and potential future directions for its use have been proposed.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole is involved in various chemical syntheses. A study demonstrates its role in palladium-catalyzed direct arylation, leading to the efficient formation of phenanthrothiazoles and 1,2-di(heteroaryl)benzenes (Shi, Soulé, & Doucet, 2017). This process highlights the compound's utility in creating complex molecular structures.

Antiproliferative Activities

In the realm of medical research, derivatives of this compound show significant antiproliferative activities. For instance, certain derivatives exhibit cytotoxicity against carcinoma cell lines, suggesting potential applications in cancer treatment (Grozav et al., 2014).

Antioxidant Potential

There is evidence of antioxidant potential in novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives. This includes 4-methylthiazole derivatives showing remarkable antioxidant activity, which could be relevant in therapeutic applications (Grozav et al., 2017).

Antibacterial Activity

Research has also explored the antibacterial properties of related thiazole compounds. Some derivatives display promising antibacterial activity against various microorganisms, suggesting potential in developing new antibacterial agents (Hassan et al., 2013).

Pharmacokinetic Properties

A study on animal models found that a drug mixture containing a derivative of this compound demonstrated pronounced pharmacokinetic parameters and bioavailability. This suggests potential utility in veterinary medicine (Ohloblina, Bushuieva, & Parchenko, 2022).

Photophysical Properties

In the field of materials science, derivatives of this compound have been synthesized and studied for their photophysical properties. Their luminescence and absorption characteristics are of interest in developing materials for electronic and optical applications (Murai et al., 2017).

Antimicrobial Activities

Finally, some studies indicate that certain thiazole derivatives have significant antimicrobial activities. This includes activity against Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa, highlighting potential applications in treating infections (Zhang, 2008).

Eigenschaften

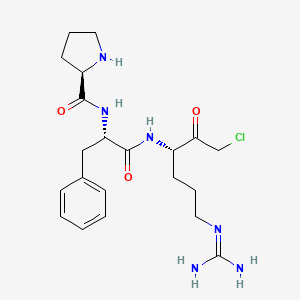

IUPAC Name |

[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGSYWOZOZRBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)